![molecular formula C11H7Cl2NO2 B070868 1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One CAS No. 175277-36-8](/img/structure/B70868.png)
1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One
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Overview
Description
Molecular Structure Analysis
The molecular formula of 1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One is C11H7Cl2NO2 . The average mass is 256.085 Da and the monoisotopic mass is 254.985382 Da .Chemical Reactions Analysis
The specific chemical reactions involving 1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One are not detailed in the search results. As a derivative of isoxazole, it’s likely to participate in reactions typical for this class of compounds .Scientific Research Applications
Inhibition of Monoamine Oxidase (MAO)
Compounds similar to “1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One” have been synthesized and tested as potential inhibitors of human monoamine oxidase (MAO) A and B . These compounds demonstrated notable inhibition with an IC 50 value of 0.036 μM for the MAO-B and isoform specificity . This suggests that “1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One” could potentially be used in the treatment of neurodegenerative disorders such as Parkinson’s disease .
Antioxidant Activity
Another potential application of “1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One” is its antioxidant activity. A similar compound, (E)-3-(3,4-Dichlorophenyl)-1-(3,4-Dihydroxyphenyl)-Prop-2-En-1-One, was found to have potent antioxidant activity in PC12 cells . This compound could scavenge reactive oxygen species (ROS) directly and protect PC12 cells against H2O2-induced apoptosis . Therefore, “1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One” could potentially be used as an antioxidant in the treatment of oxidative stress-related diseases .
Neuroprotective Drugs
Given the potential applications in treating neurodegenerative disorders and oxidative stress-related diseases, “1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One” could be further developed into neuroprotective drugs . These drugs could potentially delay the progression of neurodegenerative diseases by reducing oxidative stress and inhibiting MAO .
Safety and Hazards
Mechanism of Action
- Specifically, MAO-B is the target for this compound. Selective inhibition of MAO-B is a well-established approach in the treatment of neurodegenerative disorders like Parkinson’s disease .
- This inhibition leads to increased dopamine levels in the brain, potentially alleviating symptoms associated with neurodegenerative diseases .
- Downstream effects include improved dopaminergic transmission, which can positively impact motor control and cognitive function .
- Cellular effects include enhanced neuronal signaling, potentially mitigating symptoms of neurodegenerative disorders .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
properties
IUPAC Name |
1-[3-(3,4-dichlorophenyl)-1,2-oxazol-5-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2/c1-6(15)11-5-10(14-16-11)7-2-3-8(12)9(13)4-7/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOQKPJDRMKQOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NO1)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372569 |
Source
|
Record name | 1-[3-(3,4-Dichlorophenyl)-1,2-oxazol-5-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One | |
CAS RN |
175277-36-8 |
Source
|
Record name | 1-[3-(3,4-Dichlorophenyl)-1,2-oxazol-5-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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